Cas no 22393-62-0 (Benzene,1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)- (9CI))
22393-62-0 structure
Product Name:Benzene,1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)- (9CI)
Numero CAS:22393-62-0
MF:C22H19Br
MW:363.290265321732
CID:277617
PubChem ID:3032769
Update Time:2025-04-19
Benzene,1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)- (9CI)
- Ethylene,1-bromo-2-(p-ethylphenyl)-1,2-diphenyl-, (E)- (8CI)
- LN 1643
- trans-Broparestrol
- Broparestrol
- ETHYLENE, 1-BROMO-1,2-DIPHENYL-2-(p-ETHYLPHENYL)-, (E)-
- Benzene, 1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)-
- Broparestrol [INN:DCF]
- BROPARESTROL (E)-FORM [MI]
- Broparoestrolum
- 22393-62-0
- Broparestrol (E)-
- Q25091458
- 7U06D381UQ
- Bromo-1 (p-ethylphenyl)-2 diphenyl-1,2 ethylene (E)
- Bromo-1 (p-ethylphenyl)-2 diphenyl-1,2 ethylene (E) [French]
- 2-Brom-1-(4-ethylphenyl)-1,2-diphenylethylen
- (E)-(1-bromo-2-(4-ethylphenyl)ethene-1,2-diyl)dibenzene
- UNII-4F4UXV47YI
- 1-(2-BROMO-1,2-DIPHENYLETHENYL)-4-ETHYLBENZENE, (E)-
- AKOS040759886
- UNII-7U06D381UQ
- Broparestrolum
- DTXSID201203500
- (E)-1-Bromo-1,2-diphenyl-2-(p-ethylphenyl)ethylene
- 4F4UXV47YI
- (E)-BROPARESTROL
- LN 107
- Broparestrolum [INN-Latin]
- 1-Bromo-2-p-(ethylphenyl)-1,2-diphenylethylene
- (E)-1-(2-Bromo-1,2-diphenylethenyl)-4-ethylbenzene
- SCHEMBL146181
- 1-[(E)-2-bromo-1, 2-diphenylethenyl]-4-ethylbenzene
- EINECS 207-537-1
- (E,Z)-1-Brom-2-(4-ethylphenyl)-1,2-diphenylethylen
- 1-[(E)-2-bromo-1,2-diphenylethenyl]-4-ethylbenzene
- Ethylene, 1-bromo-2-(p-ethylphenyl)-1,2-diphenyl-, (E)-
- Longestrol
- Broparoestrol
- L.N. 107
- LN-1643
-
- Inchi: 1S/C22H19Br/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+
- Chiave InChI: OQCYTSHIQNPJIC-QURGRASLSA-N
- Sorrisi: Br/C(/C1C=CC=CC=1)=C(\C1C=CC=CC=1)/C1C=CC(=CC=1)CC
Proprietà calcolate
- Massa esatta: 362.067
- Massa monoisotopica: 362.067
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 377
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.4
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.259
- Punto di ebollizione: 428.4°Cat760mmHg
- Punto di infiammabilità: 231.8°C
Benzene,1-(2-bromo-1,2-diphenylethenyl)-4-ethyl-, (E)- (9CI) Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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